molecular formula C5H7N3O B13563688 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13563688
M. Wt: 125.13 g/mol
InChI Key: DULXKYWPFZCWEJ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-ethyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3

InChI Key

DULXKYWPFZCWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)C=O

Origin of Product

United States

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